LogP Reduction of 0.98 Units versus the 1,1,1-Trifluorobutanol Analog Confers Superior Hydrophilicity
The target compound exhibits a computed LogP of 0.1557, which is 0.98 log units lower than the closely related 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol (CAS 692737-14-7, LogP 1.1386) . Both compounds share the identical spirocyclic core, the same number of hydrogen-bond acceptors (4) and donors (1), and an identical TPSA of 41.93 Ų, indicating that the LogP difference is attributable solely to the fluorinated side chain (monofluoromethyl vs. trifluoromethyl plus one additional methylene unit) . The nearly one-log-unit decrease in lipophilicity can translate into measurably higher aqueous solubility and a reduced risk of CYP450-mediated oxidative metabolism .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 0.1557 |
| Comparator Or Baseline | 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol (CAS 692737-14-7): LogP 1.1386 |
| Quantified Difference | ΔLogP = -0.98 log units (target is less lipophilic) |
| Conditions | Computed LogP by Leyan vendor using consistent algorithm; both compounds measured under identical computational workflow. Target TPSA 41.93 Ų, comparator TPSA 41.93 Ų; target HBD 1, comparator HBD 1; target HBA 4, comparator HBA 4 . |
Why This Matters
In lead optimization, a lower LogP reduces the risk of lipophilicity-driven promiscuity and poor solubility, making the target compound a more attractive starting point for oral or parenteral drug candidates.
